molecular formula C8H7BrO3 B026491 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone CAS No. 62932-92-7

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Cat. No. B026491
CAS RN: 62932-92-7
M. Wt: 231.04 g/mol
InChI Key: WUXKAYZEXYAYIT-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is a chemical compound of interest in various scientific studies due to its unique structure and potential applications. While the exact compound as stated might not be directly referenced in accessible literature, related compounds and their properties have been extensively studied. These studies provide insights into the synthesis methods, molecular structure, physical and chemical properties of closely related bromophenols and brominated ethanones.

Synthesis Analysis

The synthesis of brominated ethanones typically involves halogenation reactions. For instance, an improvement in the synthesis method of 2-bromo-1-(4-hydroxyphenyl)ethanone, a closely related compound, was achieved using Br2 as the brominating reagent, yielding a product with 64.7% yield and 90.2% purity (Li Yu-feng, 2013). Such methodologies can potentially be adapted for synthesizing 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone by adjusting the bromination and protection steps to accommodate the dihydroxy functionality.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related brominated compounds have been analyzed using spectroscopic methods and theoretical calculations. For example, a study on a bromophenyl derivative utilized Gaussian09 software for theoretical optimization, revealing insights into geometrical parameters and stability arising from hyper-conjugative interactions and charge delocalization (Y. Mary et al., 2015). Such analyses are crucial for understanding the electron distribution and reactivity of the compound.

Chemical Reactions and Properties

Chemical properties of brominated ethanones include their reactivity towards further functionalization and participation in coupling reactions. The presence of the bromo and keto groups allows for nucleophilic substitutions and the formation of various derivatives through reactions with different reagents. While specific reactions for 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone are not detailed in the available literature, the reactivity patterns of similar compounds provide a foundation for predicting its behavior in synthetic pathways.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular framework and substituents present in the compound. For closely related bromophenols and brominated ethanones, crystallography and solubility studies have highlighted the influence of bromine and hydroxyl groups on the compound's physical characteristics, like in the crystal structure analysis of a tribromo derivative (Ameni Brahmia et al., 2021).

Scientific Research Applications

  • It is utilized in preparing benzofuran systems and their derivatives, a class of compounds with potential in various chemical applications (Kwiecień & Baumann, 1998).

  • The compound serves as a useful chemical in scientific research, especially in synthetic chemistry, where it's used in the synthesis of diverse chemical structures (Budak & Ceylan, 2009).

  • It has potential applications in chemistry due to its bifurcated intra- and intermolecular hydrogen bonding capabilities, which are crucial in the study of molecular interactions (Balderson, Fernandes, Michael, & Perry, 2007).

  • The compound is used in a novel three-component condensation reaction to synthesize fully substituted iminolactones, highlighting its versatility in organic synthesis (Shaabani, Soleimani, & Sarvary, 2008).

  • Derivatives of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone, like 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, show significant biological activities, including immunosuppressive and cytotoxic effects against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

  • The compound also has a role in studying the pyrolysis products of psychoactive substances, aiding in the identification of various metabolites (Texter et al., 2018).

  • It is an effective chemical protective group, demonstrating its utility in synthetic organic chemistry (Hong-xia, 2007).

Mechanism of Action

Target of Action

It is mentioned that this compound is a useful reagent for the preparation of terbutaline analogs , which are primarily bronchodilators targeting beta-2 adrenergic receptors.

Biochemical Pathways

Given its potential role in the synthesis of terbutaline analogs , it might be involved in pathways related to bronchodilation and smooth muscle relaxation.

Pharmacokinetics

Result of Action

As a potential precursor to terbutaline analogs , it may contribute to their bronchodilatory effects.

Action Environment

It is known that the compound should be stored at -20°c , suggesting that temperature could affect its stability.

properties

IUPAC Name

2-bromo-1-(3,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXKAYZEXYAYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373639
Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

CAS RN

62932-92-7
Record name 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62932-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(3,5-dihydroxyphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3,5-dihydroxyphenyl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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